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Compound of Interest

Compound Name: JNJ-46356479

Cat. No.: B15574158 Get Quote

Introduction
JNJ-46356479 is a selective, orally bioavailable small molecule developed by Janssen

Research & Development that acts as a positive allosteric modulator (PAM) of the metabotropic

glutamate receptor 2 (mGluR2).[1][2][3] This compound has emerged from extensive lead

optimization efforts to address the glutamatergic dysfunction hypothesis of schizophrenia.[4]

Unlike conventional antipsychotics that primarily target dopaminergic pathways, JNJ-46356479
offers a novel mechanism by enhancing the natural response of mGluR2 to endogenous

glutamate, thereby reducing presynaptic glutamate release.[4] This technical guide provides an

in-depth summary of the discovery, synthesis, mechanism of action, and preclinical evaluation

of JNJ-46356479.

Discovery and Lead Optimization
The development of JNJ-46356479 was driven by the need to identify an mGluR2 PAM with a

balanced profile of in vitro potency and favorable druglike properties. The hydrophobic nature

of the allosteric binding site on the mGluR2 receptor presented a significant challenge, often

leading to compounds with poor solubility.

The discovery process began with an advanced lead compound that, while potent, suffered

from low solubility. Initial modifications successfully improved this physical property but

introduced new liabilities, including metabolic instability and inhibition of the human Ether-à-go-

go-Related Gene (hERG) potassium channel, a key indicator of potential cardiotoxicity.

Through subsequent subtle structural modifications, these issues were systematically

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15574158?utm_src=pdf-interest
https://www.benchchem.com/product/b15574158?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8277681/
https://www.medkoo.com/products/10682
https://www.medchemexpress.com/jnj-46356479.html
https://www.vulcanchem.com/product/vc531330
https://www.benchchem.com/product/b15574158?utm_src=pdf-body
https://www.vulcanchem.com/product/vc531330
https://www.benchchem.com/product/b15574158?utm_src=pdf-body
https://www.benchchem.com/product/b15574158?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


addressed, leading to the identification of JNJ-46356479 as a clinical candidate with a

significantly improved and more balanced pharmacological profile.
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Caption: Logical workflow of the lead optimization process for JNJ-46356479.

Chemical Synthesis
While the detailed de novo synthesis protocol for JNJ-46356479 is described in specialized

medicinal chemistry literature, a publicly available, detailed protocol for its radiosynthesis for

use in Positron Emission Tomography (PET) imaging has been published.[1]

IUPAC Name: 8-(Trifluoromethyl)-3-(cyclopropylmethyl)-7-((4-(2,4-difluorophenyl)piperazin-1-

yl)methyl)-[1][2][5]triazolo[4,3-a]pyridine[2]

[¹⁸F]JNJ-46356479 Radiolabeling Protocol
The radiosynthesis of [¹⁸F]JNJ-46356479 is achieved via a one-step, copper(I)-mediated

radiofluorination of an organoborane precursor.[1] This method allows for the incorporation of

the fluorine-18 isotope without altering the core chemical structure of the molecule.[1]

Precursor: Boronic pinacol ester of JNJ-46356479 (Compound 9 in the cited literature).

Method: Alcohol-enhanced Cu-mediated ¹⁸F-fluorination. Key Reagents:

[¹⁸F]Fluoride

Tetraethyl ammonium bicarbonate (TEAB) as a base and phase transfer agent.

[Cu(OTf)₂py₄] as the catalyst.

n-Butanol (n-BuOH) as a cosolvent to protect the sensitive[1][2][5]triazolo[4,3-a]pyridine

heterocycle.

Procedure Outline:

[¹⁸F]Fluoride is trapped and eluted.

The precursor is reacted with the activated [¹⁸F]fluoride in the presence of the copper

catalyst and TEAB in the n-BuOH cosolvent.
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The reaction is performed using an automated synthesis platform (e.g., TRACERLab™ FXF-

N).

The final product, [¹⁸F]JNJ-46356479, is purified to yield a compound with high chemical and

radiochemical purity (>95%).[1]

Mechanism of Action
JNJ-46356479 functions as a PAM at the mGluR2 receptor, an inhibitory G-protein coupled

receptor (GPCR) located predominantly on presynaptic terminals of glutamatergic neurons.[4]

As a PAM, it does not activate the receptor directly but instead enhances the affinity and/or

efficacy of the endogenous agonist, glutamate.[4] This potentiation of mGluR2 signaling leads

to a reduction in the presynaptic release of glutamate, which is hypothesized to be excessive in

conditions like schizophrenia. This mechanism represents a potential upstream intervention to

mitigate the "glutamate storm" associated with the pathophysiology of the disorder.[4]
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Caption: Mechanism of action of JNJ-46356479 as an mGluR2 PAM.

Data Presentation
Table 1: Physicochemical and In Vitro Properties
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Property Value Reference

IUPAC Name

8-(Trifluoromethyl)-3-

(cyclopropylmethyl)-7-((4-(2,4-

difluorophenyl)piperazin-1-

yl)methyl)-[1][2][5]triazolo[4,3-

a]pyridine

[2]

Molecular Formula C₂₂H₂₂F₅N₅ [2]

Molecular Weight 451.45 g/mol [2]

CAS Number 1254979-66-2 [2]

mGluR2 PAM EC₅₀ 78 nM [2][3]

mGluR2 PAM Eₘₐₓ 256% [2]

mGluR2 Agonism EC₅₀ 3.55 µM (weak) [1]

Selectivity >100-fold vs other mGluRs [1]

Table 2: Preclinical In Vivo Data
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Assay / Model Species
Dose /
Conditions

Key Finding Reference

Sleep-Wake

EEG (sw-EEG)
Rat 3 mg/kg, p.o.

Demonstrates in

vivo activity
[2]

PET Imaging Rat

Pre-

administration of

JNJ-46356479

Reduced uptake

of [¹¹C]7 tracer

by 28-37% in the

brain

[1]

Ketamine Model Mouse 10 mg/kg

Partially reversed

deficits in spatial

working memory

[4]

Ketamine Model Mouse 10 mg/kg

Attenuated

apoptosis by

partially restoring

Bcl-2 levels

[4]

Experimental Protocols
mGluR2 PAM Functional Assay (Representative)
The potency of JNJ-46356479 as an mGluR2 PAM is determined by measuring its ability to

potentiate the receptor's response to a sub-maximal concentration of glutamate. This is

typically done using a cell-based assay that measures a downstream signaling event, such as

changes in cyclic AMP (cAMP) levels.

Cell Line: CHO or HEK293 cells stably expressing the human mGluR2 receptor.

Assay Principle: mGluR2 is a Gi/o-coupled receptor, and its activation by glutamate inhibits

adenylyl cyclase, leading to a decrease in intracellular cAMP levels. A PAM will enhance this

decrease.

Procedure:

Cells are plated in multi-well plates and incubated.
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Cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to allow cAMP to

accumulate.

Cells are incubated with varying concentrations of JNJ-46356479 in the presence of a

fixed, sub-maximal (e.g., EC₂₀) concentration of glutamate.

A cAMP-stimulating agent (e.g., forskolin) is added to all wells except the negative control.

After incubation, cells are lysed, and the intracellular cAMP concentration is measured

using a competitive immunoassay or a reporter system (e.g., HTRF, AlphaScreen).

Data are normalized, and the EC₅₀ value (the concentration of JNJ-46356479 that

produces 50% of the maximal potentiation) is calculated from the concentration-response

curve.

hERG Inhibition Assay (Representative)
To assess the risk of cardiac arrhythmia, the inhibitory effect of JNJ-46356479 on the hERG

potassium channel is evaluated, typically using automated patch-clamp electrophysiology.

Cell Line: HEK293 cells stably expressing the hERG channel.

Instrument: Automated patch-clamp system (e.g., QPatch, SyncroPatch).

Procedure:

hERG-expressing cells are prepared for whole-cell patch-clamp recording.

A stable baseline hERG current (I_Kr) is established using a specific voltage-clamp

protocol designed to elicit the characteristic tail current.

The vehicle (e.g., 0.1% DMSO) is applied to the cell to confirm the stability of the current.

JNJ-46356479 is applied to the cell at increasing concentrations.

The percentage of inhibition of the hERG tail current is measured at each concentration.
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The IC₅₀ value (the concentration that causes 50% inhibition) is determined by fitting the

data to a concentration-response curve.

Ketamine-Induced Mouse Model of Schizophrenia
This model is used to evaluate the efficacy of JNJ-46356479 in reversing schizophrenia-like

behavioral and neuropathological deficits.

Animals: C57BL/6J mice.

Model Induction: Ketamine (e.g., 30 mg/kg), an NMDA receptor antagonist, is administered

to mice during the early postnatal period (e.g., on days 7, 9, and 11) to induce long-lasting

deficits relevant to schizophrenia.

Drug Treatment: In adolescence or adulthood, mice receive daily injections of JNJ-46356479
(e.g., 10 mg/kg) or vehicle over a defined period.

Behavioral Testing:

Cognitive Deficits: Assessed using tests like the Y-maze (for spatial working memory) or

novel object recognition.

Negative Symptoms: Assessed using tests like the three-chamber social interaction test to

measure social motivation and memory.

Neuropathological Analysis:

Following behavioral testing, brain tissue (e.g., prefrontal cortex, hippocampus) is

collected.

Levels of apoptotic proteins (e.g., Bcl-2, Bax, caspase-3) are analyzed via Western blot to

assess neuroprotective effects.[4]

Immunohistochemistry is used to quantify changes in specific neuronal populations, such

as parvalbumin-positive interneurons, which are affected in schizophrenia.
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Caption: General workflow for the preclinical evaluation of JNJ-46356479.
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Conclusion
JNJ-46356479 is a potent and selective mGluR2 PAM that represents a significant

advancement in the pursuit of non-dopaminergic treatments for schizophrenia. Its discovery

was the result of a rigorous lead optimization campaign that successfully balanced high

functional activity with essential druglike properties, including aqueous solubility and a clean

safety profile with respect to hERG inhibition. Preclinical studies have demonstrated its ability

to engage its target in the central nervous system and to ameliorate behavioral and

neuropathological deficits in a relevant disease model.[4] JNJ-46356479 stands as a promising

candidate for further development, potentially offering a novel therapeutic option that addresses

the underlying glutamatergic dysregulation in schizophrenia and other neuropsychiatric

disorders.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis and characterization of [18F]JNJ-46356479 as the first 18F-labeled PET
imaging ligand for metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

2. medkoo.com [medkoo.com]

3. medchemexpress.com [medchemexpress.com]

4. JNJ-46356479 (1254979-66-2) for sale [vulcanchem.com]

5. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-
dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic
Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [JNJ-46356479: A Technical Overview of a Novel
mGluR2 Positive Allosteric Modulator]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15574158#discovery-and-synthesis-of-jnj-46356479]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b15574158?utm_src=pdf-body
https://www.vulcanchem.com/product/vc531330
https://www.benchchem.com/product/b15574158?utm_src=pdf-body
https://www.vulcanchem.com/product/vc531330
https://www.benchchem.com/product/b15574158?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8277681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8277681/
https://www.medkoo.com/products/10682
https://www.medchemexpress.com/jnj-46356479.html
https://www.vulcanchem.com/product/vc531330
https://pmc.ncbi.nlm.nih.gov/articles/PMC9434702/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9434702/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9434702/
https://www.benchchem.com/product/b15574158#discovery-and-synthesis-of-jnj-46356479
https://www.benchchem.com/product/b15574158#discovery-and-synthesis-of-jnj-46356479
https://www.benchchem.com/product/b15574158#discovery-and-synthesis-of-jnj-46356479
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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